![molecular formula C22H19NO4S B2756634 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate CAS No. 610760-20-8](/img/structure/B2756634.png)
3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate
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Overview
Description
Scientific Research Applications
Antimicrobial Applications
One study details the synthesis and characterization of a coumarin-thiazole derivative with notable antimicrobial activity. This compound, when incorporated into polyurethane varnishes, demonstrated significant antimicrobial effects, suggesting its potential use in antimicrobial coatings. The study highlights the biological safety and adherence to Lipinski's rule of five, indicating the derivative's suitability for pharmaceutical applications (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).
Chemosensors for Cyanide Anions
Another research area involves the development of coumarin benzothiazole derivatives as chemosensors for cyanide anions. These compounds have been synthesized and their ability to recognize cyanide anions through color changes and fluorescence quenching has been explored. This application is significant in environmental monitoring and forensic science (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).
Antitumor Activity
Research into coumarin and benzothiazole moieties has also led to the synthesis of compounds with promising in vitro antitumor activities. One study synthesized a series of novel chromenones bearing the benzothiazole moiety and evaluated their antitumor activities against various cancer cell lines. Some compounds exhibited significant activity, particularly against lung and colon cancer cells, suggesting potential for cancer treatment (El-Helw, Derbala, El-Shahawi, Salem, & Ali, 2019).
Mechanism of Action
Mode of Action
The mode of action of benzothiazole derivatives involves interaction with their targets leading to inhibition of their activity. For instance, in the case of topoisomerase I, these compounds can interact with DNA and strongly inhibit the enzyme . This interaction disrupts the normal functioning of the enzyme, thereby affecting the replication and transcription processes of the cells.
Biochemical Pathways
The biochemical pathways affected by benzothiazole derivatives are primarily related to DNA replication and transcription, given their inhibitory action on topoisomerase I . By inhibiting this enzyme, these compounds disrupt the normal unwinding and rewinding of DNA strands that occur during these processes. This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure and functional groups present in the benzothiazole derivative.
Cellular Effects
Benzothiazole derivatives have been reported to exhibit cytotoxicity activity on various human tumor cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl pivalate at different dosages in animal models have not been reported. Benzothiazole derivatives have shown potent anti-tubercular activity in in vitro and in vivo studies .
Metabolic Pathways
Benzothiazole derivatives are synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .
properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yl)-8-methyl-4-oxochromen-7-yl] 2,2-dimethylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c1-12-16(27-21(25)22(2,3)4)10-9-13-18(24)14(11-26-19(12)13)20-23-15-7-5-6-8-17(15)28-20/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWSWZDEJLVFBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=NC4=CC=CC=C4S3)OC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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